molecular formula C17H20N6O5 B14739975 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea CAS No. 6301-26-4

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea

Cat. No.: B14739975
CAS No.: 6301-26-4
M. Wt: 388.4 g/mol
InChI Key: QPTFNPBKBYNQCL-UHFFFAOYSA-N
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Description

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea typically involves the reaction of urea derivatives with substituted phenols under controlled conditions. One common method includes the use of carbamoyl chlorides and substituted phenols in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is usually heated to a specific temperature and maintained for a set duration to ensure complete reaction. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in the formation of alcohols or amines .

Scientific Research Applications

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its therapeutic potential in treating certain diseases by modulating biological pathways.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial for its potential therapeutic effects and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(hydroxymethyl)urea: Similar in structure but lacks the substituted phenyl groups.

    2,4,6,8-Tetraazanonanediamide, 5-oxo-:

Uniqueness

1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

6301-26-4

Molecular Formula

C17H20N6O5

Molecular Weight

388.4 g/mol

IUPAC Name

1,3-bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea

InChI

InChI=1S/C17H20N6O5/c18-15(26)20-13(9-5-1-3-7-11(9)24)22-17(28)23-14(21-16(19)27)10-6-2-4-8-12(10)25/h1-8,13-14,24-25H,(H3,18,20,26)(H3,19,21,27)(H2,22,23,28)

InChI Key

QPTFNPBKBYNQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC(=O)N)NC(=O)NC(C2=CC=CC=C2O)NC(=O)N)O

Origin of Product

United States

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